molecular formula C15H22N2OS B271893 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one

1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one

Cat. No. B271893
M. Wt: 278.4 g/mol
InChI Key: UMFGUPNZZNDYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway and induce cell cycle arrest and apoptosis. In neuroprotection, 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has been found to modulate the NMDA receptor and reduce oxidative stress. In inflammation, 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has been shown to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of signaling pathways, and reduction of oxidative stress and inflammation. In cancer cells, 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has been shown to inhibit cell proliferation and induce apoptosis through the modulation of the PI3K/Akt/mTOR signaling pathway. In neuroprotection, 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has been found to reduce oxidative stress and protect against neurotoxicity induced by glutamate. In inflammation, 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has been shown to inhibit the production of pro-inflammatory cytokines through the modulation of the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has several advantages for lab experiments, including its high purity and stability, as well as its potential therapeutic applications in various scientific research fields. However, there are also limitations to using 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one in lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other scientific research fields, and the investigation of its mechanism of action and interactions with other compounds. Additionally, the development of 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one derivatives with improved potency and selectivity could lead to the discovery of novel therapeutic agents.

Synthesis Methods

1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one can be synthesized through a multi-step process that involves the reaction of 4-(methylsulfanyl)benzaldehyde with 1-bromo-3-chloropropane, followed by the reaction of the resulting product with pyrrolidin-2-one. The final product is then purified through recrystallization.

Scientific Research Applications

1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has been found to have potential therapeutic applications in various scientific research fields, including cancer research, neuroprotection, and inflammation. In cancer research, 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has been found to protect against neurotoxicity induced by glutamate and reduce oxidative stress. In inflammation, 1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

1-(3-{[4-(Methylsulfanyl)benzyl]amino}propyl)pyrrolidin-2-one

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

1-[3-[(4-methylsulfanylphenyl)methylamino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C15H22N2OS/c1-19-14-7-5-13(6-8-14)12-16-9-3-11-17-10-2-4-15(17)18/h5-8,16H,2-4,9-12H2,1H3

InChI Key

UMFGUPNZZNDYGV-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CNCCCN2CCCC2=O

Canonical SMILES

CSC1=CC=C(C=C1)CNCCCN2CCCC2=O

Origin of Product

United States

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